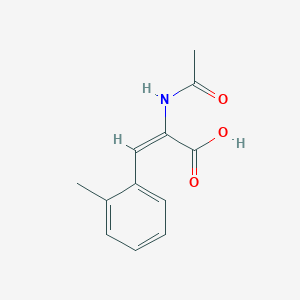

2-Acetamido-3-(o-tolyl)acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(E)-2-acetamido-3-(2-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7+ |

InChI Key |

CHZDNJUDKTYQAS-YRNVUSSQSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(\C(=O)O)/NC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamido 3 O Tolyl Acrylic Acid and Analogues

Classical Condensation Strategies for α-Acetamido-α,β-unsaturated Acids

The formation of α-acetamido-α,β-unsaturated acids, such as 2-acetamido-3-(o-tolyl)acrylic acid, has historically relied on robust condensation reactions. These methods, while traditional, continue to be fundamental in organic synthesis.

Erlenmeyer-Plöchl Azlactone Synthesis and Mechanistic Insights.wikipedia.org

The Erlenmeyer-Plöchl synthesis is a cornerstone for producing α-amino acids and their derivatives. wikipedia.org The process involves the reaction of an N-acylglycine, like hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640). wikipedia.orgyoutube.com This reaction proceeds through a 5-oxazolone intermediate, also known as an azlactone. wikipedia.orgyoutube.com

The mechanism begins with the cyclization of the N-acylglycine to form the azlactone. This intermediate possesses two acidic protons, enabling it to react with an aromatic aldehyde, such as o-tolualdehyde, in a Perkin-type condensation. wikipedia.orgmodernscientificpress.com The resulting 4-arylidene-2-oxazolin-5-one can then be hydrolyzed to yield the desired α-acetamido-α,β-unsaturated acid. drugfuture.com The use of different catalysts, such as 5-sulfosalicylic acid, has been shown to be effective in promoting this condensation at room temperature. researchgate.net

Table 1: Key Steps in Erlenmeyer-Plöchl Azlactone Synthesis

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | N-acylglycine, Acetic Anhydride | Azlactone (5-oxazolone) | Intramolecular condensation and cyclization. youtube.com |

| 2 | Azlactone, Aromatic Aldehyde (e.g., o-tolualdehyde) | 4-Arylidene-2-oxazolin-5-one | Perkin-type condensation. modernscientificpress.com |

Knoevenagel Condensation Approaches for α,β-Unsaturated Carbonyl Systems

The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds, typically yielding α,β-unsaturated products. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.orgyoutube.com

For the synthesis of compounds like this compound, a variation of this reaction, the Doebner modification, is particularly relevant. wikipedia.orgorganic-chemistry.org This modification uses pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the active methylene components, leading to a condensation followed by decarboxylation. organic-chemistry.orgyoutube.com The reaction proceeds through a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration. sigmaaldrich.com

Modern Catalytic Synthetic Routes

Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods. These approaches offer advantages in terms of reaction conditions, substrate scope, and atom economy.

Palladium-Catalyzed Cross-Coupling Reactions Leading to Cinnamic Acid Derivatives.organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, have become a staple for the synthesis of cinnamic acid and its derivatives. ajol.infobas.bg This reaction typically involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. asianpubs.orgcapes.gov.br

The synthesis of this compound analogues can be envisioned through the coupling of an appropriate aryl halide with an acetamido-substituted acrylic acid derivative. Research has demonstrated the synthesis of various cinnamic acid derivatives in high yields using palladium N-heterocyclic carbene catalysts in aqueous media. bas.bg These methods are often lauded for their mild reaction conditions and potential for catalyst recycling. ajol.infoasianpubs.org

Table 2: Comparison of Catalysts in Heck-type Reactions for Cinnamic Acid Synthesis

| Catalyst System | Aryl Halide | Alkene | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|

| Palladium N-heterocyclic carbene | Aryl iodides/bromides | Acrylic acids/esters | Water | Various | 84-97. bas.bg |

| Palladacycle | Aryl halides | Sodium acrylate | Aqueous-organic biphasic | Organic/inorganic | High turnover number. asianpubs.org |

Electrocatalytic Methodologies for Alkenyl Acid Functionalization.asianpubs.org

Electrocatalysis has emerged as a green and powerful alternative for organic synthesis, often avoiding the need for chemical oxidants or reductants. researchgate.netnih.gov These methods utilize an electric current to drive chemical transformations.

Recent advancements have shown the potential of electrocatalysis for the functionalization of alkenes and the synthesis of alkenyl acids. acs.orgrsc.org For instance, dual transition metal electrocatalysis using cerium and nickel has enabled the direct decarboxylative alkenylation of aliphatic carboxylic acids with vinyl halides. acs.org While direct application to this compound is not explicitly detailed, these methodologies suggest a future direction for the chemo- and regioselective synthesis of such compounds through the electrochemical coupling of appropriate precursors.

Chemo- and Regioselective Synthesis of this compound.wikipedia.org

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. The classical Erlenmeyer-Plöchl synthesis provides a degree of regioselectivity by its very mechanism, ensuring the formation of the double bond between the α- and β-carbons relative to the carboxylic acid. wikipedia.org

Modern catalytic methods, such as palladium-catalyzed couplings, also offer high regioselectivity in the formation of trans-cinnamic acid derivatives. bas.bg The choice of starting materials, such as a specifically substituted aryl halide and an appropriately functionalized acrylic acid, is paramount in directing the reaction to the desired product. The development of highly specific catalysts continues to be an active area of research to further enhance selectivity and efficiency in these transformations.

Continuous Flow and Scalable Synthetic Processes

The adoption of continuous flow chemistry for the synthesis of this compound and its analogues presents a significant advancement over traditional batch processing. This modern approach offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, increased safety, and straightforward scalability. organic-chemistry.org These benefits are particularly relevant for the Erlenmeyer-Plöchl reaction, a cornerstone for the synthesis of α,β-unsaturated N-acylamino acids.

Research into the application of microreactor technology for the Erlenmeyer-Plöchl reaction has demonstrated its potential for producing azlactones, the precursors to N-acylamino acids, in a more efficient and environmentally friendly manner. rsc.orgrsc.org For instance, a catalyst-free Erlenmeyer-Plöchl azlactone synthesis has been successfully carried out in a microreactor, showcasing the practicality and speed of this method. rsc.orgrsc.org In a typical setup, a solution of the aldehyde (e.g., an analogue of o-tolualdehyde) and hippuric acid in acetic anhydride is pumped through a heated microtube reactor. rsc.org The short residence time required in the microreactor leads to rapid conversion and high yields of the desired product. rsc.org

The principles of continuous flow have also been applied to the synthesis of various β-amino α,β-unsaturated esters, which share structural similarities with the target compound. researchgate.netdoaj.org These processes often utilize tubular reactors to overcome the limitations of heat and mass transfer, facilitating production on a pilot scale. researchgate.netdoaj.org The ability to operate at elevated temperatures and pressures in a controlled manner within a flow system can significantly accelerate reaction rates. organic-chemistry.orgtechnologynetworks.com

The scalability of flow chemistry is a key advantage for industrial production. technologynetworks.com Processes developed and optimized on a laboratory scale using microreactors can often be scaled up by extending the operation time or by using larger reactors without the need for extensive re-optimization. organic-chemistry.org This makes continuous flow a highly attractive strategy for the large-scale manufacturing of this compound and related compounds.

The following table summarizes representative findings from studies on the continuous flow synthesis of compounds analogous to this compound, illustrating the typical reaction conditions and outcomes.

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 3 O Tolyl Acrylic Acid

Reactions Involving the α,β-Unsaturated System

The defining feature of 2-Acetamido-3-(o-tolyl)acrylic acid's reactivity is its α,β-unsaturated system. This conjugated arrangement of a carbon-carbon double bond and a carbonyl group creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to a variety of reactions.

Nucleophilic Addition Reactions, Including Michael Additions

The electron-withdrawing nature of the carboxylic acid and acetamido groups renders the β-carbon of the acrylic acid backbone susceptible to nucleophilic attack. This classic Michael addition reaction is a cornerstone of its reactivity profile. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position, leading to the formation of various saturated derivatives. The stereochemical outcome of these additions is often influenced by the steric hindrance imposed by the o-tolyl group and the directing effect of the acetamido and carboxylic acid functionalities.

Cycloaddition Reactions (e.g., [2+2] cycloadditions of similar acrylic acid derivatives)

While specific examples for this compound are not extensively documented, analogous α,β-unsaturated systems readily participate in cycloaddition reactions. For instance, [2+2] cycloadditions, typically promoted by photochemical activation, can occur between two molecules of the acrylic acid derivative or with other alkenes to form cyclobutane (B1203170) rings. youtube.com The regioselectivity and stereoselectivity of such reactions are dictated by frontier molecular orbital (FMO) theory, with the symmetry of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reacting species playing a crucial role. youtube.com Thermal [4+2] cycloadditions (Diels-Alder reactions) are also conceivable, with the acrylic acid derivative acting as a dienophile, although the electron-withdrawing nature of the substituents may require a highly reactive diene.

Stereoselective Hydrogenation and Reduction Pathways

The carbon-carbon double bond of the α,β-unsaturated system is readily reduced through catalytic hydrogenation. This process can be performed stereoselectively to yield chiral carboxylic acids, which are valuable building blocks in pharmaceutical synthesis. nih.gov Various transition metal catalysts, including those based on rhodium, ruthenium, iridium, and more recently, earth-abundant metals like cobalt and nickel, have been employed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nih.govresearchgate.net The choice of chiral ligand coordinated to the metal center is critical in controlling the enantioselectivity of the hydrogenation, often leading to high yields and excellent enantiomeric excesses (ee). nih.govresearchgate.netnsf.gov Mechanistic studies suggest that the carboxylic acid group can interact with the metal center, influencing both the reactivity and the stereochemical outcome of the reduction. nih.gov

Transformations of the Amide Moiety

The acetamido group at the α-position also contributes significantly to the chemical character of the molecule.

Amide Bond Transformations and Derivatization of the Acetamido Group

The amide bond within the acetamido group can be subjected to various transformations. Hydrolysis, typically under acidic or basic conditions, can cleave the amide bond to yield the corresponding α-amino acid derivative. Furthermore, the nitrogen atom of the acetamido group can be a site for further derivatization. For instance, it can be alkylated or acylated to introduce new functional groups, thereby modifying the compound's properties. The acetamido group also plays a role in the biological activity of related compounds by participating in hydrogen bonding with molecular targets. ontosight.ai

Reactivity of the Carboxylic Acid Functionality

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a key site for synthetic transformations, readily undergoing esterification and amidation reactions to produce a range of derivatives. These reactions typically proceed via activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, or an excess of the alcohol is used.

For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

| Reaction | Reagents | Catalyst/Coupling Agent | General Conditions |

| Esterification | Alcohol (R-OH) | H₂SO₄ or HCl | Reflux |

| Esterification | Alcohol (R-OH) | DCC | Room Temperature |

Amidation: The synthesis of amides from this compound is a fundamental transformation, often utilized in the preparation of peptides and other biologically relevant molecules. Similar to esterification, the direct reaction of the carboxylic acid with an amine is often slow and requires harsh conditions. Therefore, coupling agents are frequently used to facilitate amide bond formation.

A widely used method is the dicyclohexylcarbodiimide (DCC) coupling, often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The carboxylic acid is first activated by DCC, and the resulting intermediate is then reacted with the desired amine. For instance, the synthesis of N-alkyl or N-acyl derivatives of the related (Z)-2-acetamido-3-(p-tolyl)acrylic acid can be achieved by dissolving the acid in a dry solvent like acetonitrile, followed by the addition of NHS, DCC, and the appropriate amine. The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature.

| Reaction | Reagents | Coupling Agent/Additive | General Conditions |

| Amidation | Amine (R-NH₂) | DCC/NHS | 0 °C to Room Temperature |

Decarboxylation Reactions and Associated Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for α,β-unsaturated carboxylic acids like this compound, particularly under certain conditions. The presence of the double bond in conjugation with the carboxylic acid influences the stability of the molecule and the mechanism of decarboxylation.

While the decarboxylation of simple saturated carboxylic acids is generally difficult, the reaction is often more facile for acids with specific structural features, such as a β-carbonyl group (β-keto acids). masterorganicchemistry.com In the case of this compound, the molecule does not possess a β-keto group, but the α,β-unsaturation plays a crucial role.

The mechanism of decarboxylation for α,β-unsaturated acids can proceed through different pathways depending on the reaction conditions and the presence of catalysts. Under thermal conditions, the reaction may proceed through a cyclic transition state, although this is more common for β,γ-unsaturated acids.

More commonly, the decarboxylation of α,β-unsaturated acrylic acids is promoted by catalysts. For example, transition metal catalysts, such as rhodium(III) complexes, have been shown to catalyze the decarboxylative coupling of acrylic acids with other molecules. In such cases, the carboxylic acid can act as a traceless activating group.

Another potential mechanism involves the initial protonation of the β-carbon, which can facilitate the subsequent loss of carbon dioxide. The stability of the resulting vinyl carbanion or a related intermediate is a key factor in determining the feasibility of the reaction.

Electrophilic and Nucleophilic Aromatic Substitution on the o-Tolyl Ring

The o-tolyl group of this compound is an aromatic ring and, as such, can undergo substitution reactions. The nature of these substitutions, whether electrophilic or nucleophilic, is dictated by the electronic properties of the substituents already present on the ring.

Electrophilic Aromatic Substitution: The o-tolyl group contains a methyl group and an acrylic acid substituent. The methyl group is an electron-donating group and is therefore activating and ortho-, para-directing for electrophilic aromatic substitution. The 2-acetamidoacrylic acid substituent is generally considered to be an electron-withdrawing group due to the presence of the carbonyl and the double bond in conjugation with the ring. Electron-withdrawing groups are deactivating and meta-directing.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The o-tolyl ring in this compound does not inherently possess strong electron-withdrawing groups that would make it highly susceptible to NAS under standard conditions. The methyl group is electron-donating, which further disfavors this type of reaction.

For NAS to occur on the o-tolyl ring of this molecule, it would likely require the introduction of a potent electron-withdrawing group (like a nitro group) onto the ring and the presence of a suitable leaving group (like a halide) at the position of substitution. Without such modifications, the o-tolyl ring is generally not expected to be reactive towards nucleophilic aromatic substitution.

Stereochemical Aspects of 2 Acetamido 3 O Tolyl Acrylic Acid

E/Z Isomerism at the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in 2-Acetamido-3-(o-tolyl)acrylic acid restricts free rotation, leading to the possibility of geometric isomers, designated as E and Z isomers. This isomerism is a fundamental aspect of the molecule's structure, influencing its physical and chemical properties.

Characterization of the separated isomers relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between E and Z isomers based on the chemical shifts and coupling constants of the vinylic protons. In the case of the related 2-(o-tolyl)acrylic acid, distinct signals for the olefinic protons would be expected for each isomer in the 1H NMR spectrum. For instance, in related acrylic acid derivatives, the vinylic protons typically appear as singlets in the olefinic region of the spectrum. rsc.org

Infrared (IR) spectroscopy can also provide clues to the isomeric configuration through differences in the vibrational frequencies of the carbon-carbon double bond and other functional groups. X-ray crystallography provides the most definitive structural elucidation, offering precise bond lengths and angles that unambiguously determine the E or Z configuration. For example, the crystal structure of (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid reveals the spatial arrangement of the substituents around the double bond. nih.gov

Table 1: Expected Analytical Data for E/Z Isomers of this compound (Inferred from Analogous Compounds)

| Technique | E-Isomer (Expected) | Z-Isomer (Expected) | Reference |

| ¹H NMR | Distinct chemical shift for the vinylic proton. | Different chemical shift for the vinylic proton compared to the E-isomer. | rsc.org |

| ¹³C NMR | Unique chemical shifts for the olefinic carbons and the carbonyl carbon. | Different chemical shifts for the olefinic carbons and the carbonyl carbon compared to the E-isomer. | rsc.org |

| IR Spectroscopy | Characteristic C=C stretching frequency. | Potentially different C=C stretching frequency due to steric effects. | |

| X-ray Crystallography | Unambiguous determination of the trans arrangement of higher priority groups. | Unambiguous determination of the cis arrangement of higher priority groups. | nih.gov |

The controlled synthesis of a specific stereoisomer is a significant challenge in organic chemistry. Stereoselective and stereospecific strategies aim to produce a single desired isomer, avoiding the need for difficult separation processes.

Stereoselective synthesis of 2-acetamido-3-arylacrylic acids can often be achieved through condensation reactions. For example, the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde, can be adapted to favor the formation of one isomer over the other by careful selection of reaction conditions such as solvent and temperature. While specific protocols for the o-tolyl derivative are not detailed in the available literature, general principles of stereoselective synthesis of related compounds can be applied. nih.govorganic-chemistry.org The choice of base and reaction temperature can influence the stereochemical outcome of the condensation.

Stereospecific synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product, is another powerful approach. For instance, a stereospecific reduction of a precursor with a defined stereocenter adjacent to the forming double bond could potentially lead to the desired E or Z isomer of this compound.

Chiral Derivatization and Enantioselective Transformations

Although this compound itself is not chiral, it can be converted into chiral derivatives. The presence of the carboxylic acid and acetamido groups provides handles for derivatization with chiral reagents. mdpi.comrsc.orgmdpi.com Chiral derivatizing agents react with the functional groups of the molecule to form diastereomers, which can then be separated using standard chromatographic techniques. This is a common strategy for the resolution of racemic mixtures.

Enantioselective transformations involve the conversion of the achiral substrate into a chiral product with a preference for one enantiomer. This can be achieved using chiral catalysts or reagents. For example, the hydrogenation of the carbon-carbon double bond using a chiral catalyst could introduce two new stereocenters, leading to the formation of a chiral 2-acetamido-3-(o-tolyl)propanoic acid derivative with high enantiomeric excess. While specific enantioselective transformations for this compound are not documented, the broader field of asymmetric catalysis offers numerous potential routes. elsevierpure.com

Conformational Analysis and Dynamic Stereochemistry

The presence of the ortho-tolyl group introduces a significant degree of steric hindrance, which influences the molecule's conformational preferences and dynamic behavior. unibo.itunibo.it The rotation around the single bond connecting the phenyl ring to the acrylic acid backbone is restricted, potentially leading to the existence of stable conformers or atropisomers at room temperature. unibo.it

Conformational analysis of such ortho-substituted systems can be investigated using computational methods and experimental techniques like variable-temperature NMR spectroscopy. nih.gov Computational modeling can predict the relative energies of different conformations and the energy barriers to rotation. Variable-temperature NMR can provide evidence for the presence of multiple conformers in solution and allow for the determination of the rotational energy barriers. The study of dynamic stereochemistry focuses on the interconversion between these conformers and the factors that influence the rate of this process. unibo.itnih.gov

Table 2: Key

| Stereochemical Feature | Description | Relevant Techniques |

| E/Z Isomerism | Geometric isomerism due to restricted rotation around the C=C double bond. | NMR, IR, X-ray Crystallography |

| Chirality | The parent molecule is achiral, but can be converted to chiral derivatives. | Chiral Chromatography, Polarimetry |

| Conformational Analysis | Study of the spatial arrangement of atoms resulting from rotation around single bonds. | Computational Modeling, VT-NMR |

| Dynamic Stereochemistry | Investigation of the interconversion between different stereoisomers, particularly conformers. | VT-NMR, Dynamic HPLC |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Acetamido-3-(o-tolyl)acrylic acid, the ¹H NMR spectrum would exhibit distinct signals for the protons of the acetamido group, the vinylic proton, the aromatic protons of the o-tolyl group, and the carboxylic acid proton.

The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be:

Carboxylic Acid Proton (-COOH): A broad singlet appearing at a high chemical shift, typically above 12 ppm, due to its acidic nature.

Amide Proton (-NH-): A singlet in the region of 9-10 ppm.

Aromatic Protons (o-tolyl group): A complex multiplet pattern between 7.0 and 7.5 ppm, corresponding to the four protons on the substituted benzene (B151609) ring.

Vinylic Proton (=CH-): A singlet around 7.0-7.5 ppm. The exact position can help distinguish between the (E) and (Z) isomers.

Aromatic Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm.

Acetamido Methyl Protons (-COCH₃): A sharp singlet typically appearing around 2.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | >12.0 | Broad Singlet | 1H |

| -NH | ~9-10 | Singlet | 1H |

| Aromatic | ~7.0-7.5 | Multiplet | 4H |

| Vinylic | ~7.0-7.5 | Singlet | 1H |

| Ar-CH₃ | ~2.2-2.4 | Singlet | 3H |

| -COCH₃ | ~2.0 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms present in a molecule. For this compound, the spectrum would show distinct peaks for the carbonyl carbons, aromatic carbons, vinylic carbons, and methyl carbons.

The expected chemical shifts in a solvent like DMSO-d₆ are:

Carboxylic Carbonyl (-COOH): In the range of 167-168 ppm. amazonaws.com

Amide Carbonyl (-C=O): Around 168-170 ppm.

Aromatic Carbons: Multiple signals between 125 and 140 ppm.

Vinylic Carbons: Signals in the 120-140 ppm region.

Methyl Carbons (-CH₃): Peaks for the aromatic and acetamido methyl groups would appear at lower chemical shifts, typically between 15 and 25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (ppm) |

| Carboxylic Carbonyl (-COOH) | ~167.5 |

| Amide Carbonyl (-NHCOCH₃) | ~168.0 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~125-131 |

| Vinylic C (quaternary) | ~128-132 |

| Vinylic CH | ~125-130 |

| Acetamido Methyl (-COCH₃) | ~22-24 |

| Aromatic Methyl (Ar-CH₃) | ~18-20 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for confirming stereochemistry and spatial relationships. ipb.pt

COSY: This experiment would show correlations between coupled protons, for instance, between the aromatic protons on the tolyl ring, helping to assign their specific positions.

NOESY: This technique is particularly crucial for determining the (E) or (Z) configuration of the double bond. A NOESY experiment would show through-space correlations. For the (Z)-isomer, a NOE would be expected between the vinylic proton and the aromatic protons of the o-tolyl group. For the (E)-isomer, the NOE would be between the vinylic proton and the amide proton. These correlations provide definitive evidence of the spatial proximity of these groups, allowing for unambiguous stereochemical assignment. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound would display characteristic absorption bands. nih.gov

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. spectroscopyonline.com

N-H Stretch (Amide): A moderate peak around 3300-3500 cm⁻¹.

C-H Stretch (Aromatic and Vinylic): Signals typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid and Amide): Two strong, sharp absorption bands are expected in the region of 1650-1720 cm⁻¹. The carboxylic acid carbonyl usually appears at a higher frequency (1700-1720 cm⁻¹) than the amide carbonyl (1650-1680 cm⁻¹), which is influenced by resonance.

C=C Stretch (Alkene and Aromatic): Medium to weak bands in the 1450-1650 cm⁻¹ region.

C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Amide | N-H Stretch | 3300-3500 | Moderate |

| Aromatic/Vinylic | C-H Stretch | >3000 | Moderate |

| Alkyl | C-H Stretch | <3000 | Moderate |

| Carboxylic Acid | C=O Stretch | 1700-1720 | Strong |

| Amide | C=O Stretch | 1650-1680 | Strong |

| Alkene/Aromatic | C=C Stretch | 1450-1650 | Moderate to Weak |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₃NO₃), the monoisotopic mass is approximately 219.09 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial loss of common neutral fragments:

Loss of water (H₂O, 18 Da): From the carboxylic acid group.

Loss of a hydroxyl radical (•OH, 17 Da): Also from the carboxylic acid.

Loss of carbon dioxide (CO₂, 44 Da): A common fragmentation for carboxylic acids.

Loss of the acetamido group: Cleavage of the C-N bond.

McLafferty rearrangement: If sterically possible, this could lead to characteristic fragments.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of every atom in the molecule.

Stereochemistry: Unambiguously determine the (E) or (Z) configuration of the acrylic acid double bond.

Conformation: Reveal the torsion angles between the phenyl ring, the acrylic acid moiety, and the acetamido group, showing the preferred spatial arrangement in the solid state.

Intermolecular Interactions: Detail the hydrogen bonding network (e.g., between carboxylic acid and amide groups of adjacent molecules) and other packing forces in the crystal lattice.

For related molecules, X-ray crystallography has been used to confirm the formation of hydrogen-bonded dimers and to establish the absolute configuration in chiral examples.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like "2-Acetamido-3-(o-tolyl)acrylic acid". While specific DFT studies on the ortho-tolyl isomer are not extensively documented in publicly available literature, extensive research on analogous compounds, such as those with para-tolyl and other substituted phenyl groups, allows for informed predictions.

These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. For the related compound N-[acetylamino-(3-nitrophenyl)methyl]-acetamide, theoretical calculations were performed using the ab initio Hartree-Fock (HF) and DFT/B3LYP methods with a 6-311++G(d,p) basis set to study its structure and vibrational properties. Similar methodologies can be applied to "this compound" to determine key electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a similar synthesized isoindole derivative, DFT studies indicated that the HOMO is located over the substituted aromatic ring, while the LUMO is primarily on the indole (B1671886) side, pinpointing the molecule's reactive sites.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to provide a quantitative measure of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Predicted Reactivity Descriptors (Illustrative for an Analogous Compound)

| Parameter | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

These calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Blue regions represent positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of "this compound" is a key determinant of its biological activity and chemical reactivity. Molecular modeling techniques are employed to explore the molecule's conformational landscape and identify stable conformers.

The presence of several rotatable single bonds—specifically the C-C bond connecting the tolyl group, the C-C bond of the acrylic acid backbone, the C-N bond of the acetamido group, and the C-O bond of the carboxylic acid—allows the molecule to adopt various spatial arrangements. The ortho-methyl group on the tolyl ring introduces significant steric hindrance, which is expected to have a pronounced influence on the preferred conformations compared to its meta or para isomers.

Conformational analysis can be performed by systematically rotating these key dihedral angles and calculating the potential energy at each step. This process generates a potential energy surface, from which low-energy, stable conformations can be identified. For instance, in a study of 2-hydroxy-N-m-tolyl-acetamide, DFT calculations were used to fully optimize the geometry of different tautomeric forms to determine the most stable structures. This type of analysis for "this compound" would likely reveal that intramolecular hydrogen bonding between the amide proton and a carboxylic oxygen atom, or between the carboxylic proton and the amide oxygen, plays a crucial role in stabilizing certain conformers.

The Z-configuration of the related (Z)-2-Acetamido-3-(p-tolyl)acrylic acid is reported to be stabilized by an intramolecular hydrogen bond between the acetamido NH and the carboxylic acid oxygen. A similar interaction is highly probable for the ortho isomer, which would constrain the molecule into a relatively planar arrangement.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible.

By performing vibrational frequency calculations using DFT, a theoretical IR spectrum can be generated. This calculated spectrum can be compared with experimental data to assign specific vibrational modes to the observed absorption bands. For example, the characteristic stretching frequencies of the C=O (carbonyl) groups in the acetamido and carboxylic acid moieties, the N-H stretch, the O-H stretch, and the C=C stretch of the acrylic system can be precisely assigned. In a study on 2-hydroxy-N-m-tolyl-acetamide, theoretical IR spectra were calculated to help identify key absorption bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. Theoretical chemical shifts for "this compound" would be compared against experimental values to confirm the structure and assign resonances, especially for the complex aromatic region and the vinyl proton.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible absorption. This analysis provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help assign the observed electronic transitions, such as π → π* transitions within the conjugated system formed by the tolyl ring and the acrylic acid moiety.

Table 3: Predicted Spectroscopic Data (Illustrative for an Analogous Compound)

| Spectroscopic Technique | Parameter | Predicted Value Range | Key Structural Feature |

|---|---|---|---|

| IR Spectroscopy | ν(C=O)amide | 1650-1680 cm-1 | Acetamido carbonyl group |

| IR Spectroscopy | ν(C=O)acid | 1700-1730 cm-1 | Carboxylic acid carbonyl group |

| IR Spectroscopy | ν(N-H) | 3200-3400 cm-1 | Amide N-H bond |

| ¹H NMR | δ(vinyl-H) | 6.5-7.5 ppm | Acrylic C=C-H proton |

| ¹³C NMR | δ(C=O)amide | 168-172 ppm | Acetamido carbonyl carbon |

| ¹³C NMR | δ(C=O)acid | 172-176 ppm | Carboxylic acid carbonyl carbon |

Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

For instance, in the synthesis of this compound, which often involves the Erlenmeyer-Plöchl reaction, computational studies could elucidate the detailed mechanism of azlactone formation and subsequent hydrolysis. Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy (energy barrier) for each step of the reaction. This information is crucial for understanding the reaction kinetics and identifying the rate-determining step.

Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific mechanistic studies on "this compound" are not readily found, research on the oxidation of related acrylic acids has utilized these techniques to understand the role of catalysts and the formation of surface intermediates. Similar approaches could be applied to study the metabolism or degradation pathways of "this compound," providing insights into the formation of potential metabolites through reactions like oxidation, reduction, or hydrolysis.

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted α-Amino Acids and Peptides

2-Acetamido-3-(o-tolyl)acrylic acid is a key starting material for the synthesis of non-natural α-amino acids and for their incorporation into peptides. The double bond in the acrylic acid portion of the molecule can undergo various addition reactions, allowing for the introduction of diverse substituents at the β-position.

One common approach involves the asymmetric hydrogenation of the α,β-unsaturated acid, a reaction that can be catalyzed by chiral rhodium complexes to produce optically active α-amino acids with high enantioselectivity. The resulting chiral amino acids are valuable for creating peptides with specific three-dimensional structures and biological activities.

Furthermore, the carboxylic acid and the acetamido group of this compound can be readily coupled with other amino acids or peptide fragments using standard peptide coupling reagents. This allows for the systematic construction of peptide chains containing the o-tolyl-substituted amino acid residue. The presence of the o-tolyl group can influence the conformation and biological properties of the resulting peptide.

Recent research has also explored the use of related acrylic acid derivatives in solid-phase peptide synthesis. nih.gov This methodology allows for the efficient, on-resin synthesis of peptide crosslinkers, which are valuable for creating biomimetic scaffolds in tissue engineering. nih.gov

| Application | Key Reaction | Significance |

| Substituted α-Amino Acid Synthesis | Asymmetric Hydrogenation | Access to chiral, non-natural amino acids |

| Peptide Synthesis | Peptide Coupling | Incorporation of unique residues to modify peptide structure and function |

Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are prevalent in pharmaceuticals and other biologically active molecules. sigmaaldrich.com this compound serves as a versatile building block for the synthesis of a variety of heterocyclic systems. sigmaaldrich.com

The reactive nature of the acrylic acid and acetamido groups allows for cyclization reactions with various dinucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazolidinone derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazolidinone structures. The o-tolyl group provides steric and electronic influence on these cyclization reactions, often affecting the regioselectivity and stereoselectivity of the product formation.

Moreover, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct more complex polycyclic heterocyclic frameworks. The ability to generate diverse heterocyclic structures from this single precursor highlights its importance in combinatorial chemistry and drug discovery efforts.

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazolidinone |

| Hydroxylamine | Isoxazolidinone |

| Dienophiles | Polycyclic Systems (via Diels-Alder) |

Role in the Synthesis of Complex Organic Molecules

Beyond amino acids and heterocycles, this compound is a valuable intermediate in the synthesis of a broader range of complex organic molecules. Its functional groups can be manipulated in a stepwise fashion to build intricate molecular architectures.

For example, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized. The double bond can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and ozonolysis, to introduce new functional groups and stereocenters. The acetamido group can be hydrolyzed to reveal a primary amine, which can then be used in a host of other reactions.

The strategic application of these transformations allows chemists to use this compound as a linchpin in multi-step synthetic sequences, ultimately leading to the construction of natural products and other complex target molecules.

Development of Novel Organic Reagents and Chiral Ligands

The inherent chirality and functionality of molecules derived from this compound make them attractive candidates for development as novel organic reagents and chiral ligands for asymmetric catalysis.

Through chemical modification of the carboxylic acid, the amino group, and the o-tolyl ring, a library of derivatives can be synthesized. These derivatives can be screened for their effectiveness as catalysts or ligands in a variety of chemical reactions. For instance, phosphine-containing derivatives could serve as ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions.

The development of new chiral ligands is a critical area of research in organic chemistry, as it enables the synthesis of enantiomerically pure compounds, which is often essential for pharmaceutical applications. The versatility of this compound as a scaffold for ligand design makes it a valuable tool in this endeavor.

Derivatives and Analogues of 2 Acetamido 3 O Tolyl Acrylic Acid

Alkyl and Aryl Esters of 2-Acetamido-3-(o-tolyl)acrylic Acid

The carboxylic acid group of this compound is a prime target for modification, with esterification being a common transformation. The resulting alkyl and aryl esters are typically less polar than the parent acid, which can influence their solubility and transport properties.

Synthesis: The synthesis of these esters can be achieved through several standard organic chemistry methods. A general and effective method involves the acid-catalyzed esterification of the carboxylic acid with the corresponding alcohol. For instance, reacting this compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like hydrogen bromide or sulfuric acid, yields the respective methyl or ethyl ester. google.com A patent for a related compound, α-acetylamino-β,β-dimethylacrylic acid, describes a process where the acid is dissolved in methanol and the solution is saturated with hydrogen bromide gas to facilitate the reaction. google.com

Another approach involves the use of coupling agents to form the ester bond, which is a common strategy for preparing esters of 2-arylpropionic acids. google.com

Table 1: Examples of Potential Ester Derivatives

| Derivative Name | Alcohol Reactant | Potential Synthetic Method |

|---|---|---|

| Methyl 2-acetamido-3-(o-tolyl)acrylate | Methanol | Acid-catalyzed esterification |

| Ethyl 2-acetamido-3-(o-tolyl)acrylate | Ethanol | Acid-catalyzed esterification |

Amide Derivatives of this compound

Amide derivatives are another significant class of compounds derived from this compound. These are formed by reacting the carboxylic acid moiety with primary or secondary amines. This modification can introduce a wide variety of functional groups, significantly expanding the chemical space of the derivatives.

Synthesis: The synthesis of amide derivatives from carboxylic acids and amines typically requires the activation of the carboxylic acid. A common method reported for the synthesis of amide prodrugs of other 2-arylpropionic acids involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov In this procedure, the carboxylic acid reacts with the amine in the presence of DCC to form the amide bond. nih.gov

An alternative one-pot procedure involves the use of thionyl chloride in a solvent like N,N-dimethylacetamide (DMAC). researchgate.net This method generates a reactive acyl chloride or a Vilsmeier-type intermediate in situ, which then readily reacts with an amine to yield the desired amide. researchgate.net

Saturated Analogues (e.g., Mercapturic Acids and other Propionic Acid Derivatives)

Reduction of the carbon-carbon double bond in this compound leads to saturated propionic acid analogues. These compounds lack the planarity of the acrylic system and have different conformational flexibility.

Mercapturic Acids: Mercapturic acids are N-acetylcysteine conjugates that are often formed in the body as metabolites of xenobiotic compounds. The formation of a mercapturic acid from this compound would likely involve the addition of glutathione (B108866) to the double bond, followed by enzymatic degradation to the final N-acetylcysteine adduct. This process represents a detoxification pathway.

Other Propionic Acid Derivatives: Hydrogenation of the double bond of this compound would yield 2-acetamido-3-(o-tolyl)propionic acid. The corresponding amino acid, 2-amino-3-(o-tolyl)propionic acid, is also a relevant saturated analogue. chemspider.com Another related compound is 3-(p-tolyl)propionic acid, which has been used in chemical synthesis applications. google.com

Structural Modifications on the Aromatic Ring (e.g., p-tolyl, 4-chlorophenyl derivatives)

Altering the substitution pattern on the aromatic ring of 2-acetamido-3-phenylacrylic acid derivatives has a profound effect on their properties. The position and nature of the substituent influence the electronic properties and steric bulk of the molecule.

Research has shown that the (Z)-configuration of these types of compounds is often stabilized by an intramolecular hydrogen bond between the acetamido group and the carboxylic acid. Electron-withdrawing groups, such as a chloro or nitro group, can enhance hydrogen-bonding networks and affect properties like thermal stability. For example, the 4-chloro derivative is reported to have a melting point of 209–211°C. These derivatives of 2-acetamido-3-phenylacrylic acid are considered key intermediates in the synthesis of compounds with potential biological activities. researchgate.net

Table 2: Examples of Aromatic Ring-Modified Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| (Z)-2-Acetamido-3-(p-tolyl)acrylic acid ontosight.aiepa.gov | 93634-59-4 | C12H13NO3 | Methyl group at the para-position |

| (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid researchgate.net | 3617-00-3 | C11H10ClNO3 | Chlorine atom at the para-position |

Heterocyclic Ring Incorporations Derived from this compound

The reactive nature of the 2-acetamido-3-arylacrylic acid scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds. These transformations can lead to novel molecular frameworks with diverse chemical and biological properties.

Furanones: Derivatives of 2-acetamido-3-phenylacrylic acid can serve as intermediates in the preparation of diaryl-3-hydroxy-2(5H)-furanones. researchgate.net 2-Furanone derivatives themselves are a class of heterocycles that have garnered significant attention for their biological activities and as building blocks for more complex molecules. nih.govnih.gov

Nitrogen-Containing Heterocycles: The acrylic acid moiety and the aromatic ring can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For example, related structures are used to synthesize pyridazinones and 2-pyrrolones. nih.gov The synthesis of 2-acetamido-3-(3-pyridyl)acrylic acid has been reported, showcasing the incorporation of a basic nitrogenous heterocycle. prepchem.com Furthermore, the core structure can be a precursor for creating more complex heterocyclic systems, such as triazoles, through cycloaddition reactions. beilstein-journals.orgnih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis

The primary route for synthesizing 2-acetamido-3-(o-tolyl)acrylic acid is expected to be the Erlenmeyer-Plöchl reaction, which involves the condensation of o-tolualdehyde with an N-acylglycine, typically N-acetylglycine, in the presence of a catalyst and a dehydrating agent like acetic anhydride (B1165640). researchgate.netprepchem.comwikipedia.org Future research will likely focus on optimizing this synthesis through the development of novel catalytic systems that offer improved yields, milder reaction conditions, and enhanced environmental compatibility.

Current research on related reactions highlights a move away from stoichiometric amounts of traditional catalysts like sodium acetate (B1210297) towards more efficient and recyclable options. researchgate.net Areas for future investigation include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported heteropolyacids, offers significant advantages in terms of easy separation from the reaction mixture and potential for reuse, contributing to more sustainable chemical processes. researchgate.net

Organocatalysis: Organic bases are being explored as alternatives to metal-based catalysts, which can offer faster reaction times. researchgate.net However, challenges such as side-product formation need to be addressed through careful reaction engineering, for instance, by the controlled addition of reagents.

Continuous-Flow Microreactors: The application of microreactor technology presents an opportunity for a safe, rapid, and scalable synthesis of azlactones, the precursors to the target acrylic acid, potentially even without a catalyst. rsc.org

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Recyclability, ease of separation, reduced waste | Development of robust and highly active solid-supported acids or bases. |

| Organocatalysts | Metal-free, mild reaction conditions, potential for asymmetric synthesis | Optimization of reaction conditions to minimize side reactions and improve selectivity. |

| Biocatalysts | High selectivity, environmentally benign | Discovery and engineering of enzymes for the stereoselective synthesis of chiral derivatives. |

| Nanocatalysts | High surface area-to-volume ratio, unique catalytic properties | Synthesis and application of well-defined nanoparticles as catalysts for the condensation reaction. |

Development of Advanced Synthetic Strategies for Complex Architectures

Beyond the initial synthesis of the core molecule, a significant area of future research will be the development of advanced synthetic methodologies to incorporate the this compound scaffold into more complex molecular architectures. This will enable the creation of novel compounds with potentially enhanced or entirely new functionalities.

Emerging strategies that could be applied include:

Electrochemical Methods: Paired electrolysis offers a modern approach for decarboxylative coupling reactions. rsc.org This could be explored to couple the acrylic acid moiety with other molecules, opening up new avenues for creating diverse chemical structures.

Asymmetric Synthesis: The development of enantioselective reactions, such as an asymmetric Morita-Baylis-Hillman reaction, could be used to synthesize chiral derivatives of this compound. nih.gov This is particularly relevant for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Click Chemistry: The introduction of functional groups amenable to "click" reactions, such as azides or alkynes, would allow for the easy and efficient conjugation of the molecule to other chemical entities, including polymers and biomolecules.

Integrated Computational and Experimental Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for the rational design of improved synthetic protocols and novel derivatives. Future research will increasingly rely on a synergistic combination of computational modeling and experimental validation.

Key areas for this integrated approach include:

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and intermediates of the Erlenmeyer-Plöchl reaction, providing insights into the role of the catalyst and the factors controlling stereoselectivity.

In Silico Property Prediction: Computational tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel derivatives, helping to guide the design of compounds with favorable pharmacokinetic profiles for potential therapeutic applications. researchgate.net

Spectroscopic and Crystallographic Analysis: Advanced analytical techniques will be essential to characterize the structure and stereochemistry of newly synthesized compounds, providing the experimental data needed to validate and refine computational models.

| Approach | Objective | Expected Outcome |

| Computational Chemistry | Model reaction pathways and predict molecular properties. | Rational design of catalysts and functional derivatives. |

| Experimental Analysis | Validate computational models and characterize new compounds. | Confirmation of reaction mechanisms and molecular structures. |

| Integrated Approach | Create a feedback loop between theory and experiment. | Accelerated discovery and optimization of synthetic routes and novel molecules. |

Design of Highly Functionalized Derivatives with Tailored Reactivity

The true potential of this compound lies in its capacity to serve as a versatile building block for the creation of highly functionalized derivatives with customized properties. The acetamido, carboxylic acid, and tolyl groups all offer sites for chemical modification.

Future research in this area will likely focus on:

Polymer Chemistry: The acrylic acid moiety can act as a monomer for the synthesis of functional polymers. By modifying the substituents, polymers with specific thermal, mechanical, or optical properties could be designed.

Medicinal Chemistry: The core scaffold can be decorated with various pharmacophores to create libraries of compounds for screening against different biological targets. For instance, related structures have been investigated for their potential as enzyme inhibitors.

Materials Science: The introduction of specific functional groups could lead to the development of new materials, such as organic semiconductors or components for stimuli-responsive systems. The functionalization of related poly(2-oxazoline)s demonstrates the potential for creating advanced materials for biological and technological applications. mdpi.com

The strategic design and synthesis of such derivatives will be a key driver of innovation, unlocking the full potential of this compound in a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 2-Acetamido-3-(o-tolyl)acrylic acid?

Methodological Answer: The synthesis typically involves condensation of substituted benzaldehydes with acetamido precursors. For example:

- Aldehyde-Acetamide Condensation : Reacting o-tolylbenzaldehyde with ethyl diazoacetate under acidic conditions to form the acrylic acid backbone. Evidence from analogous compounds (e.g., 4-chlorophenyl derivatives) shows yields >90% when using stoichiometric acetic acid catalysis .

- Stereoselective Synthesis : To achieve high (Z)-isomer purity (>98%), reaction conditions (e.g., temperature, solvent polarity) must be optimized. For instance, using DMSO as a co-solvent in phosphate buffer (pH 7.0) enhances stereochemical control in enzymatic syntheses .

Q. How is the crystal structure of this compound determined, and what are its key features?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : MoKα radiation (λ = 0.71073 Å) at 296 K, with θ range 2.7–28.1° .

- Refinement : Using SHELXL for small-molecule refinement. Hydrogen bonds (e.g., O–H···O and N–H···O) are critical for stabilizing the trans-extended conformation of the acrylic acid side chain .

Q. What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

- RP-HPLC : Using C18 columns with ACN/water gradients (0.1% TFA) to assess purity (>95%) and retention time (e.g., tR = 10.58 min for 4-chlorophenyl analog) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) identify key signals: acetamido methyl (~1.96 ppm) and aromatic protons (δ 7.40–7.60 ppm) .

- LCMS (ESI) : Confirms molecular ion peaks (e.g., [M–H]<sup>−</sup> at m/z 238.03 for 4-chlorophenyl derivative) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Enzymatic vs. Chemical Synthesis : Aldehyde dehydrogenase (Ald-DH) catalyzed oxidation achieves ~91% yield with NAD<sup>+</sup> cofactor, while chemical methods (e.g., acid-catalyzed condensation) may require harsher conditions (e.g., reflux in acetic acid) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity. Mixed solvents (e.g., DMSO/water) balance reactivity and stereochemical outcomes .

Q. What strategies resolve contradictions in crystallographic data between polymorphs?

Methodological Answer:

- Hydrogen Bond Analysis : Compare intermolecular interactions (e.g., O–H···O vs. N–H···O) across polymorphs. For example, van der Waals interactions dominate in Pbca vs. P21/c space groups .

- Refinement Software : SHELX’s robust algorithms handle twinning and high thermal motion, reducing R factors (<0.04) even for low-resolution data .

Q. How does substitution on the aromatic ring influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups enhance electrophilicity, improving enzyme inhibition (e.g., eIF4E/eIF4G interaction inhibitors) .

- Hydrogen Bond Donors : Hydroxyl or methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl analog) increase solubility and binding affinity to metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.